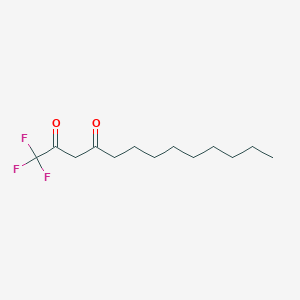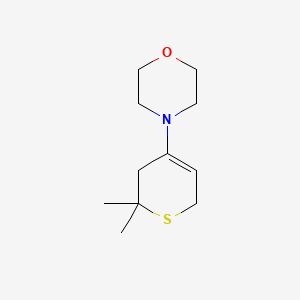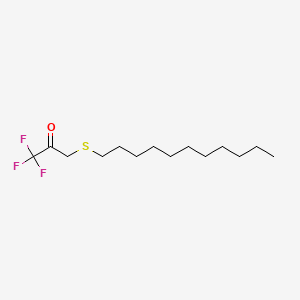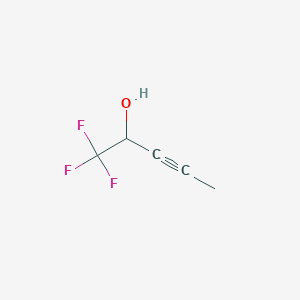
1,1,1-Trifluoropent-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoropent-3-yn-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoropent-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated alkynes with appropriate reagents under controlled conditions. For instance, the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane in ethyl ether at 20°C has been documented . This reaction involves a [3+2]-cycloaddition followed by a [3+6]-cycloaddition, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoropent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethylated ketones or aldehydes.
Reduction: Formation of trifluoromethylated alkenes or alkanes.
Substitution: Formation of substituted trifluoromethylated compounds.
Applications De Recherche Scientifique
1,1,1-Trifluoropent-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoropent-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological molecules. The triple bond provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but with a phenyl group instead of an alkyne.
1,1,1-Trifluoropentane: Lacks the hydroxyl and alkyne groups, making it less reactive.
Trifluoromethylated alkenes and alkynes: Share the trifluoromethyl group but differ in other functional groups.
Uniqueness: 1,1,1-Trifluoropent-3-yn-2-ol is unique due to the combination of its trifluoromethyl group, hydroxyl group, and carbon-carbon triple bond. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other trifluoromethylated compounds.
Propriétés
Numéro CAS |
94590-76-8 |
|---|---|
Formule moléculaire |
C5H5F3O |
Poids moléculaire |
138.09 g/mol |
Nom IUPAC |
1,1,1-trifluoropent-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-2-3-4(9)5(6,7)8/h4,9H,1H3 |
Clé InChI |
YKQIDWBRASLAMV-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



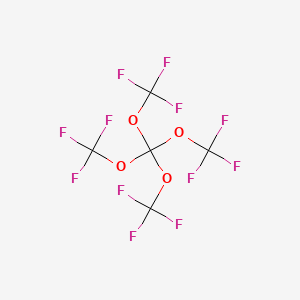

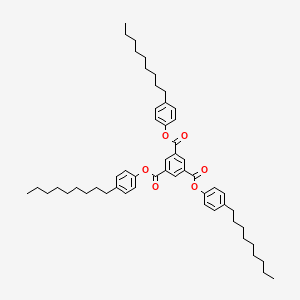
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
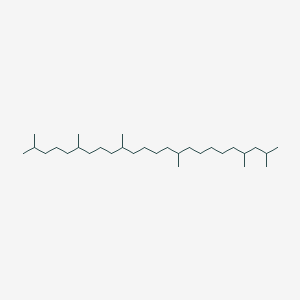
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


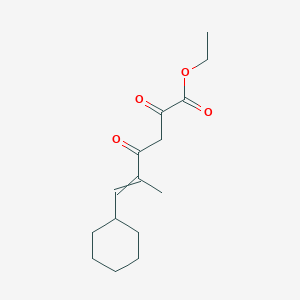
stannane](/img/structure/B14351820.png)
